molecular formula C13H18ClNO2 B1489338 N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide CAS No. 1354357-95-1

N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide

Cat. No. B1489338
M. Wt: 255.74 g/mol
InChI Key: LUPKBHWLWIEFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group with the appropriate substitutions, and the formation of the 2,2-dimethylpropanamide group. These groups would then need to be combined in a way that forms the correct bonds and maintains the integrity of the functional groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is aromatic, meaning it has a ring of atoms with alternating single and double bonds. The 2,2-dimethylpropanamide group contains a carbonyl group (C=O) and an amide group (NH2), which could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyl group might undergo electrophilic aromatic substitution reactions, while the amide group might participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of polar functional groups, and its solubility would depend on its ability to form intermolecular interactions with a solvent .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)12(16)15-8-9-6-5-7-10(17-4)11(9)14/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKBHWLWIEFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(C(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-methoxybenzyl)-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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